1,1,1,2,3-Pentafluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

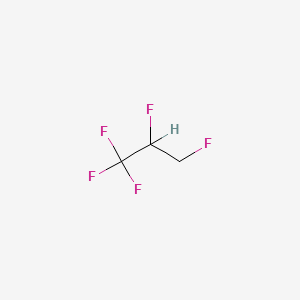

3D Structure

Properties

IUPAC Name |

1,1,1,2,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCWZRQSHBQRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883382 | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-31-2 | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1,2,3-Pentafluoropropane (HFC-245eb)

Introduction

1,1,1,2,3-Pentafluoropropane, also known as HFC-245eb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. As a member of the broader family of fluorinated propanes, it has been a subject of interest for various industrial applications, including as a potential refrigerant, blowing agent, and solvent. The strategic placement of five fluorine atoms on the propane backbone imparts a unique set of physicochemical properties that dictate its behavior and suitability for specific applications. This guide provides a comprehensive overview of these properties, intended for researchers, scientists, and professionals in drug development and chemical engineering. We will delve into its fundamental molecular characteristics, thermodynamic behavior, and safety considerations, while also providing insights into the experimental methodologies used to determine these properties. For comparative purposes, data for its isomers, 1,1,2,2,3-pentafluoropropane (HFC-245ca) and 1,1,1,3,3-pentafluoropropane (HFC-245fa), are also presented where available, highlighting the significant impact of fluorine atom positioning on the molecule's overall characteristics.

Molecular and Basic Physicochemical Properties

The foundational properties of a molecule, such as its structure, weight, and key physical constants, are paramount for understanding its behavior.

Molecular Structure and Identification

The arrangement of atoms in this compound is crucial to its physical and chemical nature. The trifluoromethyl group at one end of the propane chain significantly influences its polarity and intermolecular interactions.

Caption: Molecular structure of this compound.

Table 1: Identification and Basic Properties of Pentafluoropropane Isomers

| Property | This compound (HFC-245eb) | 1,1,2,2,3-Pentafluoropropane (HFC-245ca) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) |

| CAS Number | 431-31-2[1] | 679-86-7[2] | 460-73-1[3] |

| Molecular Formula | C₃H₃F₅[1] | C₃H₃F₅[2] | C₃H₃F₅[3] |

| Molecular Weight | 134.05 g/mol [1] | 134.05 g/mol [2] | 134.05 g/mol [3] |

| Boiling Point | 23 °C[4] | 25-26 °C[5] | 15 °C[3] |

| Melting Point | Not available | -82 °C[5] | < -25 °C[3] |

| Density (liquid) | 1.375 g/cm³[4] | 1.398 g/mL at 25 °C[5] | Not available |

Thermodynamic Properties

The thermodynamic properties of HFC-245eb are critical for applications involving heat transfer and phase change.

Vapor Pressure

Table 2: Vapor Pressure of Pentafluoropropane Isomers

| Compound | Temperature (°C) | Vapor Pressure (psi) | Vapor Pressure (kPa) |

| HFC-245ca | 55 | 40.81[2][5] | 281.4 |

| HFC-245fa | 25 | - | 150.65[3] |

Note: Data for HFC-245eb is not currently available in the cited literature.

This method is suitable for determining the vapor pressure of liquefied petroleum gases and can be adapted for hydrofluorocarbons.[6][7]

-

Apparatus: An automated vapor pressure instrument equipped with a temperature-controlled measuring chamber and a pressure transducer.

-

Sample Introduction: A small, defined volume of the liquid sample is drawn from a pressurized source into the measuring chamber, which is pre-cooled to a temperature where the sample remains in a liquid state (e.g., 5°C).

-

Expansion: The chamber is sealed, and the volume is expanded by a piston to a predetermined vapor-to-liquid ratio (e.g., 0.5:1).

-

Heating and Equilibration: The temperature of the measuring chamber is raised to the desired test temperature (e.g., 37.8°C) and allowed to equilibrate.

-

Measurement: The total pressure at equilibrium is recorded.

-

Correction: The observed pressure is corrected to a standard atmospheric pressure to obtain the final vapor pressure reading.

The causality behind this experimental choice lies in its ability to provide a standardized and reproducible measure of vapor pressure under controlled conditions, which is crucial for safety and process design.[6]

Sources

- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,2,2,3-五氟丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. produkte.linde-gas.at [produkte.linde-gas.at]

- 4. eq.uc.pt [eq.uc.pt]

- 5. 1,1,2,2,3-PENTAFLUOROPROPANE CAS#: 679-86-7 [m.chemicalbook.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

Introduction to 3,3-Dimethyl-2-butanone (Pinacolone)

An In-depth Technical Guide to 3,3-Dimethyl-2-butanone (Pinacolone)

A Note on CAS Number Identification: The CAS number provided in the query, 431-31-2, corresponds to 1,1,1,2,3-Pentafluoropropane, a fluorinated hydrocarbon used primarily as a refrigerant and foam-blowing agent[1][2][3][4][5]. However, given the intended audience of researchers, scientists, and drug development professionals, it is highly probable that the compound of interest is 3,3-Dimethyl-2-butanone , also known as Pinacolone , which bears the CAS number 75-97-8 [6][7][8]. Pinacolone is a critical precursor in the synthesis of various pharmaceuticals, fungicides, and herbicides, making it a subject of significant relevance to this audience[9][10][11]. This guide will therefore focus on the chemical data, synthesis, and applications of Pinacolone (CAS 75-97-8).

3,3-Dimethyl-2-butanone, systematically named Pinacolone, is an unsymmetrical ketone with significant importance in organic synthesis[6]. It is a colorless liquid characterized by a distinct peppermint or camphor-like odor[6]. The structure of Pinacolone, featuring a tert-butyl group adjacent to a carbonyl group, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and agrochemical development. Its α-methyl group is available for condensation reactions, while the carbonyl group can undergo a variety of transformations such as hydrogenation and reductive amination[6]. Due to its utility in the synthesis of certain chemical warfare agents, it is classified as a Schedule 3 compound under the Chemical Weapons Convention of 1993[6].

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic data for Pinacolone are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 75-97-8 | [7][8] |

| Molecular Formula | C₆H₁₂O | [6][7] |

| Molecular Weight | 100.16 g/mol | [6][12] |

| Appearance | Colorless liquid | [6] |

| Odor | Peppermint or camphor-like | [6] |

| Density | 0.801 g/mL at 25 °C | [8] |

| Boiling Point | 103-106 °C | [6][8] |

| Melting Point | -52.5 °C | [6][12] |

| Refractive Index | n20/D 1.396 | [8] |

| Vapor Pressure | 33 hPa at 20 °C | [12] |

| Flash Point | 5 °C (closed cup) | [12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Pinacolone.

-

Infrared (IR) Spectroscopy: The IR spectrum of Pinacolone is well-characterized, providing insights into its functional groups. A study involving both infrared and Raman spectroscopy concluded that the spectra can be explained by the presence of a single conformation[13]. The NIST Chemistry WebBook provides reference spectra for Pinacolone[14].

-

Mass Spectrometry (MS): The electron ionization mass spectrum of Pinacolone is available in the NIST database, which is essential for its identification in complex mixtures[15].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for Pinacolone was not found in the provided search results, data for the related compound 3,3-dimethyl-2-butanol is available, which can be a useful reference for interpreting the chemical shifts of the tert-butyl and methyl groups[16].

Synthesis of Pinacolone

The most classic and well-known method for synthesizing Pinacolone is the Pinacol-Pinacolone rearrangement . This reaction is a cornerstone of organic chemistry for converting a 1,2-diol to a carbonyl compound under acidic conditions[9].

The Pinacol-Pinacolone Rearrangement

The rearrangement proceeds through a four-step mechanism involving the protonation of a hydroxyl group, loss of water to form a stable tertiary carbocation, a 1,2-methyl shift, and finally deprotonation to yield the ketone[9].

A typical laboratory-scale preparation involves the following steps[17]:

-

Dissolving pinacol hydrate in a warm solution of dilute sulfuric acid.

-

Heating the mixture under reflux to drive the rearrangement.

-

Distilling the product from the reaction mixture.

-

Separating, drying, and redistilling the crude Pinacolone to obtain the pure product.

Caption: The four-step mechanism of the Pinacol-Pinacolone rearrangement.

Alternative Synthesis Route

An alternative industrial synthesis method involves the gas-phase catalytic reaction of pivalic acid and glacial acetic acid[18]. This process utilizes a catalyst, often on an alumina support with rare earth metal oxides as active components, at high temperatures (380-400 °C) to produce Pinacolone with high selectivity[18].

Applications in Agrochemicals and Drug Development

Pinacolone serves as a pivotal intermediate in the synthesis of a wide array of commercially important molecules, particularly in the agrochemical and pharmaceutical industries[10][19].

Agrochemicals

Pinacolone is a key raw material for producing a variety of pesticides, including fungicides, herbicides, and plant growth regulators[10][11]. Notable examples include:

-

Triadimefon: A fungicide used to control fungal diseases in agriculture[9].

-

Paclobutrazol, Uniconazole, and Diclobutrazole: Plant growth regulators and fungicides[6][10].

-

Metribuzin: An herbicide[6].

Pharmaceuticals

The unique structure of Pinacolone makes it a valuable precursor in the synthesis of several active pharmaceutical ingredients (APIs)[11][19].

-

Stiripentol: An antiepileptic drug used in the treatment of epilepsy[9].

-

Pinacidil and Naminidil: Used in the development of potassium channel openers, a class of drugs with various therapeutic applications[6][11].

-

Vibunazole: A retrosynthetic analysis reveals its derivation from Pinacolone[6].

-

Doramapimod: Pivaloylacetonitrile, a derivative of Pinacolone, is used in its synthesis[6].

Caption: Key applications of Pinacolone in agrochemical and pharmaceutical synthesis.

Chemical Reactivity and Atmospheric Fate

The reactivity of Pinacolone is dominated by its carbonyl group and the α-methyl protons. It undergoes typical ketone reactions, and its atmospheric degradation has also been a subject of study. Research has been conducted on the kinetics and reaction products of 3,3-dimethyl-2-butanone with atmospheric oxidants[20][21]. The reaction with hydroxyl (OH) radicals is a key degradation pathway in the troposphere[21].

Safety and Handling

Pinacolone is a hazardous chemical that requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor (H225) and is harmful if swallowed (H302)[12][22]. It may also cause respiratory tract, skin, and eye irritation[22].

-

Precautionary Measures: Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if necessary[1][22].

-

First Aid: In case of inhalation, move the person to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. For skin or eye contact, rinse thoroughly with water[22].

Conclusion

3,3-Dimethyl-2-butanone (Pinacolone) is a versatile and economically important ketone. Its straightforward synthesis via the classic Pinacol-Pinacolone rearrangement and its unique structural features have established it as a crucial building block in the synthesis of a wide range of products, from life-saving pharmaceuticals to essential agrochemicals. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and industrial applications.

References

-

Synquest Labs. This compound - Safety Data Sheet 1100324.

-

Wikipedia. Pinacolone.

-

CymitQuimica. CAS 431-31-2: this compound.

-

PubChem. This compound.

-

ResearchGate. Experimental conditions and yields 3,3-dimethyl-2-butanone for the reaction of 1 3,3DM2ButOH with atmospheric oxidants 2.

-

Alfa Chemistry. CAS 431-31-2 this compound.

-

Chemsrc. This compound | CAS#:431-31-2.

-

NIST WebBook. 2-Butanone, 3,3-dimethyl-.

-

Sigma-Aldrich. 3,3-Dimethyl-2-butanone 0.97 Pinacolone.

-

Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.

-

BYJU'S. Pinacol Pinacolone Rearrangement Mechanism.

-

NIST WebBook. 2-Butanone, 3,3-dimethyl- (Mass Spectrum).

-

NIST WebBook. 2-Butanone, 3,3-dimethyl- (IR Spectrum).

-

Sigma-Aldrich. 3,3-Dimethyl-2-butanone for synthesis.

-

Guidechem. What are the applications and synthesis methods of Pinacolone?.

-

Taylor & Francis Online. 3,3-Dimethyl-2-butanone: Infrared and Raman Spectra, Normal Coordinate Calculations, and Calculated Structure.

-

ResearchGate. Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic.

-

Vedantu. Pinacol Pinacolone Rearrangement: Mechanism, Steps & Uses.

-

PrepChem.com. Preparation of pinacolone (3,3-dimethyl-2-butanone).

-

ChemicalBook. 3,3-DIMETHYL-2-BUTANOL(464-07-3) IR Spectrum.

-

Sigma-Aldrich. Safety Data Sheet - 3,3-Dimethyl-2-butanone.

-

Aakash Institute. Pinacol Pinacolone Rearrangement: Mechanism & Applications.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. CAS 431-31-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS#:431-31-2 | Chemsrc [chemsrc.com]

- 6. Pinacolone - Wikipedia [en.wikipedia.org]

- 7. 2-Butanone, 3,3-dimethyl- [webbook.nist.gov]

- 8. 3,3-Dimethyl-2-butanone 0.97 Pinacolone [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Pinacol Pinacolone Rearrangement: Mechanism, Steps & Uses [vedantu.com]

- 12. 3,3-Dimethyl-2-butanone for synthesis 75-97-8 [sigmaaldrich.com]

- 13. tandfonline.com [tandfonline.com]

- 14. 2-Butanone, 3,3-dimethyl- [webbook.nist.gov]

- 15. 2-Butanone, 3,3-dimethyl- [webbook.nist.gov]

- 16. 3,3-DIMETHYL-2-BUTANOL(464-07-3) IR Spectrum [chemicalbook.com]

- 17. prepchem.com [prepchem.com]

- 18. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]

- 19. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. dept.harpercollege.edu [dept.harpercollege.edu]

A Comprehensive Technical Guide to the Spectroscopic Analysis of HFC-245eb (1,1,1,2,3-Pentafluoropropane)

Abstract: This technical guide provides a detailed exploration of the spectroscopic characterization of HFC-245eb (1,1,1,2,3-pentafluoropropane, CAS No. 431-31-2). Designed for researchers and analytical scientists, this document outlines the theoretical basis and practical methodologies for analyzing HFC-245eb using core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While publicly available experimental spectra for HFC-245eb are limited, this guide synthesizes foundational principles and data from analogous fluorinated compounds to predict characteristic spectral features. The primary focus is on providing robust, self-validating experimental protocols to enable researchers to acquire and interpret high-quality spectroscopic data.

Introduction and Molecular Overview

This compound, designated HFC-245eb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[1][2] As part of the broader family of HFCs, it has been considered in applications such as refrigerants and blowing agents.[2][3] Accurate and comprehensive characterization of its molecular structure and purity is paramount for its safe and effective use, making spectroscopic analysis an indispensable tool.

This guide delves into the principal spectroscopic techniques for elucidating the structure of HFC-245eb. We will explore the expected spectral signatures and provide detailed protocols that emphasize experimental integrity and data confidence.

Molecular Structure: The structure of HFC-245eb consists of a three-carbon propane backbone with five fluorine substituents. The IUPAC name, this compound, precisely defines the location of these substituents, which is critical for predicting and interpreting spectroscopic data.[1][4]

-

Carbon-1 (C1): Bonded to three fluorine atoms (-CF₃).

-

Carbon-2 (C2): A chiral center bonded to one hydrogen, one fluorine, the -CF₃ group, and the -CH₂F group.

-

Carbon-3 (C3): Bonded to two hydrogens and one fluorine (-CH₂F).

Caption: 2D representation of HFC-245eb (this compound).

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃H₃F₅ | [1][2] |

| Molecular Weight | 134.05 g/mol | [1][2] |

| CAS Number | 431-31-2 | [1][4] |

| Boiling Point | ~23 °C | [2] |

| Density | ~1.375 g/cm³ | [2][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in HFC-245eb. The presence of both ¹H and ¹⁹F nuclei provides a wealth of information through chemical shifts, signal multiplicities (splitting), and coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments.

-

-CH₂F Group (C3): The two protons on C3 are diastereotopic due to the adjacent chiral center (C2). They are expected to appear as a complex multiplet. This signal will be split by the geminal fluorine on C3, the vicinal proton on C2, and the vicinal fluorine on C2.

-

-CHF- Group (C2): The single proton on C2 will also be a complex multiplet, split by the vicinal protons on C3, the geminal fluorine on C2, the vicinal fluorine on C3, and the three vicinal fluorines of the -CF₃ group.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern and is expected to show three signals.

-

-CF₃ Group (C1): The three equivalent fluorine atoms will appear as a single signal, likely a doublet of doublets, split by the vicinal proton and fluorine on C2.

-

-CHF- Group (C2): The single fluorine atom will be a complex multiplet due to coupling with the geminal proton on C2, the vicinal protons and fluorine on C3, and the three vicinal fluorines on C1.

-

-CH₂F Group (C3): This fluorine will appear as a multiplet, split by the two geminal protons on C3 and the vicinal proton and fluorine on C2.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show three distinct signals, each split by the directly attached fluorine atoms (¹JCF) and potentially smaller long-range couplings.

-

C1 (-CF₃): A quartet due to coupling with three equivalent fluorine atoms.

-

C2 (-CHF-): A doublet due to coupling with the single attached fluorine.

-

C3 (-CH₂F): A triplet due to coupling with the two attached hydrogen atoms (in a proton-coupled spectrum) or a doublet from the single fluorine in a proton-decoupled spectrum.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, verifiable NMR data.

Objective: To acquire ¹H, ¹⁹F, and ¹³C NMR spectra of HFC-245eb for structural confirmation.

Materials:

-

HFC-245eb sample

-

NMR tubes (5 mm, high precision)

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

Internal standard (e.g., Tetramethylsilane (TMS) for ¹H/¹³C, CFCl₃ or C₆F₆ for ¹⁹F)

Instrumentation:

-

NMR Spectrometer (≥400 MHz recommended for better signal dispersion) equipped with a broadband or multinuclear probe.

Procedure:

-

Sample Preparation:

-

Due to its low boiling point (23°C), HFC-245eb must be handled as a gas or a volatile liquid.[2]

-

Bubble a small amount of HFC-245eb gas directly into ~0.6 mL of deuterated solvent in a pre-weighed NMR tube at low temperature (e.g., in a dry ice/acetone bath) until a suitable concentration is reached.

-

Alternatively, condense a small amount of HFC-245eb liquid into the tube at low temperature before adding the cold deuterated solvent.

-

Add the internal standard (if not already in the solvent). TMS is typically used at 0.03% v/v. For ¹⁹F NMR, an external reference of C₆F₆ can be used.[5]

-

Cap the NMR tube securely. Allow it to warm to room temperature slowly behind a protective blast shield.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical lineshape.

-

Tune and match the probe for the ¹H, ¹⁹F, and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard 1D proton spectrum. Use a calibrated 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative accuracy if needed.

-

¹⁹F Spectrum: Acquire a 1D fluorine spectrum. Reference the chemical shifts appropriately. Note that historical sign conventions for ¹⁹F NMR may vary.[6]

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D Spectra (Optional but Recommended): Acquire 2D correlation spectra like ¹H-¹³C HSQC and ¹H-¹⁹F HOESY to definitively assign correlations between atoms.

-

-

Data Processing & Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the internal standard (TMS: δ(¹H) = 0 ppm; C₆F₆: δ(¹⁹F) ≈ -164.9 ppm vs CFCl₃).[5][6]

-

Integrate the signals to determine the relative ratios of nuclei in each environment. The proton ratios should correspond to the molecular structure (1:2).

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in Hz.

-

Caption: Standardized workflow for NMR analysis of HFC-245eb.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy probes the molecular bonds of HFC-245eb. C-H, C-F, and C-C bonds will have characteristic stretching and bending frequencies.

-

Expected IR Absorption: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region due to C-F stretching modes. The C-H stretching region will appear around 2900-3000 cm⁻¹. The fingerprint region (<1000 cm⁻¹) will contain complex signals from bending and skeletal vibrations.

-

Expected Raman Signals: Raman spectroscopy provides complementary information. While C-F stretches are also Raman active, C-C backbone vibrations may be more prominent than in the IR spectrum.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy

Objective: To obtain a high-resolution infrared spectrum of gaseous HFC-245eb.

Materials:

-

HFC-245eb gas cylinder

-

Gas-tight syringe

-

Gas-phase IR cell with KBr or ZnSe windows (e.g., 10 cm path length)

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer with a purged sample compartment or vacuum capability.

Procedure:

-

Background Spectrum: Ensure the IR cell is clean and empty. Place it in the spectrometer's sample compartment. Collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹) to account for atmospheric CO₂ and H₂O, as well as any signals from the cell itself.

-

Sample Introduction: Evacuate the gas cell using a vacuum line. Introduce a small pressure of HFC-245eb gas (e.g., 10-50 mbar) into the cell from the cylinder.

-

Sample Spectrum: Immediately collect the sample spectrum using the same parameters as the background scan.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the key vibrational modes, paying close attention to the strong C-F stretching region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight of HFC-245eb and its fragmentation patterns under ionization, which aids in structural confirmation.

-

Molecular Ion: The molecular ion peak ([C₃H₃F₅]⁺) should be observable at m/z 134.015.[1] High-resolution mass spectrometry can confirm the elemental composition.

-

Fragmentation: Due to the strength of C-F bonds, fragmentation of HFCs often involves the loss of H, F, HF, or small fluorinated carbon fragments.[7] Expected fragments for HFC-245eb could include:

-

[M-H]⁺ (m/z 133)

-

[M-F]⁺ (m/z 115)

-

[CF₃]⁺ (m/z 69) - A very common and often stable fragment in molecules containing a trifluoromethyl group.

-

Loss of HF ([M-HF]⁺, m/z 114)

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of HFC-245eb.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system. A quadrupole or time-of-flight (TOF) analyzer is suitable.

Procedure:

-

Sample Introduction:

-

GC Inlet: Using a gas-tight syringe, inject a small volume of HFC-245eb vapor into the GC injection port. The GC column (e.g., a standard non-polar column) will separate the analyte from any impurities before it enters the MS source.

-

Direct Inlet: Alternatively, introduce the gas directly into the ion source via a calibrated leak valve.

-

-

Ionization: Use a standard electron ionization (EI) energy of 70 eV. This high energy ensures reproducible fragmentation patterns for library matching.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and all relevant fragments.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) at m/z 134.

-

Characterize the major fragment ions and propose logical fragmentation pathways.

-

Compare the resulting spectrum to mass spectral databases (e.g., NIST) for potential matches with isomers or related compounds.

-

Caption: Relationship between techniques and the information they provide.

Conclusion

The spectroscopic analysis of HFC-245eb provides a complete picture of its molecular identity. NMR spectroscopy is unparalleled in its ability to confirm the specific 1,1,1,2,3-pentafluoro substitution pattern through the unique chemical shifts and complex coupling networks of its proton and fluorine nuclei. Infrared spectroscopy confirms the presence of C-F and C-H functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, notably the stable [CF₃]⁺ ion. By following the detailed protocols within this guide, researchers can confidently acquire and interpret the data necessary to verify the structure and purity of HFC-245eb.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164598, this compound. PubChem. [Link]

-

J-GLOBAL (Date not available). HFC-245eb Chemical Substance Information. J-GLOBAL. [Link]

-

ECETOC (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

The Pharos Project (Date not available). This compound (HFC-245EB). Pharos. [Link]

-

Braun, S., Kalinowski, H.-O., Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH. (Note: A general reference for NMR methodology, a specific URL is not applicable for the entire book). A supporting document from a university can be used as a proxy: [Link]

-

University of California, Santa Barbara (Date not available). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68030, 1,1,1,3,3-Pentafluoropropane. PubChem. [Link]

-

Wikipedia (2023). Pentafluoropropane. Wikipedia. [Link]

-

Tsuchiya, M., Hiraoka, K. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]

-

Reiner, E. J., et al. (1993). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 431-31-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. HFC-245eb | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. colorado.edu [colorado.edu]

- 7. Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Pentafluoropropane Isomers

Abstract

Pentafluoropropane (C3H3F5) isomers are of significant interest in various industrial applications, including as refrigerants, blowing agents, and solvents. Their thermodynamic properties are critical for the design, optimization, and safe operation of equipment utilizing these compounds. This technical guide provides a comprehensive overview of the core thermodynamic properties of key pentafluoropropane isomers: HFC-245fa, HFC-245ca, HFC-245eb, and HFC-245ea. We delve into the experimental and computational methodologies employed to determine these properties, offering insights into the causality behind experimental choices and the robustness of predictive models. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these important chemical compounds.

Introduction to Pentafluoropropane Isomers

The five isomers of pentafluoropropane share the same chemical formula (C3H3F5) but differ in the arrangement of their fluorine atoms, leading to distinct physical and chemical properties. The most commercially significant isomers are 1,1,1,3,3-pentafluoropropane (HFC-245fa) and 1,1,2,2,3-pentafluoropropane (HFC-245ca).[1] The other isomers, 1,1,1,2,3-pentafluoropropane (HFC-245eb) and 1,1,2,3,3-pentafluoropropane (HFC-245ea), are less common, and consequently, their thermodynamic data are less abundant. Another isomer, 1,1,1,2,2-pentafluoropropane (HFC-245cb), also exists. The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) provides a standardized numbering system for refrigerants to simplify their identification.[2]

HFC-245fa has been widely adopted as a replacement for older chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to its zero Ozone Depletion Potential (ODP).[3][4] It is primarily used as a blowing agent for polyurethane foams and as a refrigerant in centrifugal chillers.[4] HFC-245ca is also considered a potential refrigerant and has been studied for its thermodynamic performance.[5] The selection of a particular isomer for an application is heavily dependent on its specific thermodynamic profile, including its boiling point, vapor pressure, and heat of vaporization.

Core Thermodynamic Properties: A Comparative Analysis

A thorough understanding of the fundamental thermodynamic properties of each isomer is crucial for engineering applications. This section presents a comparative analysis of the key properties, with data summarized in Table 1.

Boiling Point and Critical Properties

The normal boiling point, critical temperature, and critical pressure are fundamental parameters that define the operational range of a fluid. HFC-245fa has a boiling point of 15.3 °C, making it suitable for applications requiring a volatile agent at near-ambient conditions.[6] In contrast, HFC-245ca has a higher boiling point of 25-26 °C.[7] For HFC-245eb, the boiling point is reported to be 23 °C.[6]

The critical point represents the temperature and pressure above which distinct liquid and gas phases do not exist. These parameters are vital for applications involving transcritical or supercritical fluid cycles.

Density and Vapor Pressure

Liquid and vapor densities are essential for calculating mass flow rates and system charge. The vapor pressure of a refrigerant as a function of temperature dictates the operating pressures within a refrigeration or power cycle. Accurate vapor pressure data are critical for designing components such as compressors, heat exchangers, and pressure vessels. For instance, the vapor pressure of HFC-245fa at 20°C is 123 kPa.[6]

Enthalpy of Vaporization and Specific Heat Capacity

The enthalpy of vaporization (or heat of vaporization) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This property is a direct measure of the cooling capacity of a refrigerant. The specific heat capacity represents the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This is important for applications involving sensible heat transfer.[4]

Transport Properties: Thermal Conductivity and Viscosity

Thermal conductivity and viscosity are transport properties that influence heat transfer and fluid flow characteristics. Higher thermal conductivity enhances heat transfer efficiency in evaporators and condensers. Viscosity affects the pressure drop in pipelines and the power required for pumping. The thermal conductivity of HFC-245fa has been measured over a wide range of temperatures and pressures.[8]

Table 1: Comparative Thermodynamic Properties of Pentafluoropropane Isomers

| Property | HFC-245fa (1,1,1,3,3-) | HFC-245ca (1,1,2,2,3-) | HFC-245eb (1,1,1,2,3-) | HFC-245ea (1,1,2,3,3-) |

| Molecular Weight ( g/mol ) | 134.05[9] | 134.05[10] | 134.05[11] | 134.05 |

| Normal Boiling Point (°C) | 15.3[6] | 25-26[7] | 23[6] | Data not available |

| Critical Temperature (°C) | 154.01[8] | 174.4[5] | Data not available | Data not available |

| Critical Pressure (MPa) | 3.651[8] | 3.925[5] | Data not available | Data not available |

| Critical Density ( kg/m ³) | 522.6 | 525 | Data not available | Data not available |

| Liquid Density (g/mL at 25°C) | 1.32 (at 20°C)[6] | 1.398[7] | 1.375[6] | Data not available |

| Vapor Pressure (kPa at 20°C) | 123[6] | ~80 (estimated) | Data not available | Data not available |

| Enthalpy of Vaporization (kJ/mol at NBP) | 22.2 | 30.2 (at 273K)[10] | Data not available | Data not available |

| Vapor Thermal Conductivity (mW/m·K at 25°C) | 12.50[6] | Data not available | Data not available | Data not available |

Note: Data for HFC-245ea is largely unavailable in the reviewed literature. The vapor pressure for HFC-245ca is an estimation based on its boiling point.

Environmental Impact

A critical aspect in the selection of modern working fluids is their environmental impact, specifically their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Ozone Depletion Potential (ODP)

As hydrofluorocarbons (HFCs), all pentafluoropropane isomers have an ODP of zero because they do not contain chlorine or bromine atoms, which are the primary culprits in stratospheric ozone depletion.[3][4]

Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO2). While having a zero ODP, HFCs are potent greenhouse gases.

Table 2: Environmental Properties of Pentafluoropropane Isomers

| Isomer | ODP | GWP (100-year) |

| HFC-245fa | 0[3][4] | 950[3] |

| HFC-245ca | 0 | 693 |

| HFC-245eb | 0 | Data not available |

| HFC-245ea | 0 | 235[12] |

The significant GWP of some isomers, such as HFC-245fa, has led to regulations aimed at phasing down their use in favor of alternatives with lower GWP.

Methodologies for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on a combination of precise experimental measurements and robust computational models.

Experimental Methodologies

The causality behind the choice of a specific experimental technique often lies in the desired accuracy, the phase of the substance, and the temperature and pressure range of interest.

A static apparatus is a reliable method for determining the vapor pressure of a pure fluid. The underlying principle is to achieve vapor-liquid equilibrium in a sealed cell of known volume and precisely measure the temperature and pressure.

Step-by-Step Methodology:

-

Sample Preparation: A high-purity sample of the pentafluoropropane isomer is degassed to remove any dissolved air or other non-condensable gases. This is a critical step as impurities can significantly affect the measured vapor pressure.

-

Loading the Equilibrium Cell: A known amount of the degassed sample is introduced into a thermostatically controlled equilibrium cell. The cell is typically equipped with a magnetic stirrer to ensure uniform temperature and rapid attainment of equilibrium.

-

Temperature Control: The equilibrium cell is placed in a liquid bath with a precision temperature controller, capable of maintaining the temperature to within ±0.01 K.

-

Pressure Measurement: The pressure inside the cell is measured using a high-precision pressure transducer, such as a capacitance diaphragm gauge, with an uncertainty of a few Pascals.

-

Equilibrium Attainment: The system is allowed to reach thermal and phase equilibrium, which is confirmed when the temperature and pressure readings remain stable over an extended period.

-

Data Acquisition: Once equilibrium is established, the temperature and pressure are recorded. The measurements are repeated at various temperatures to obtain the complete vapor pressure curve.

Other important experimental techniques include the Burnett apparatus for measuring gas-phase properties and the transient hot-wire method for determining thermal conductivity.[8]

Computational Methodologies

Computational models are indispensable for predicting thermodynamic properties, especially for less-studied isomers or for conditions that are difficult to replicate experimentally.

Equations of state are mathematical models that describe the relationship between temperature, pressure, and volume of a substance. For refrigerants, highly accurate, multi-parameter equations of state, often expressed in terms of Helmholtz free energy, are developed by fitting to extensive experimental data.[5] The National Institute of Standards and Technology (NIST) has developed such equations for HFC-245ca, which are valid over a wide range of temperatures and pressures.[5] These equations can be used to calculate a wide range of thermodynamic properties with high accuracy.[5]

Molecular modeling techniques, such as quantum mechanical calculations and molecular dynamics simulations, can predict thermodynamic properties from first principles. These methods are particularly useful for screening new refrigerant candidates and for understanding the structure-property relationships among isomers.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the thermodynamic properties of key pentafluoropropane isomers. While comprehensive data is available for HFC-245fa and HFC-245ca, there is a clear need for further experimental and computational studies on HFC-245eb and HFC-245ea to fully characterize their potential in various applications. The interplay between experimental measurements and computational modeling will continue to be crucial in advancing our understanding of these and other next-generation working fluids. As the industry moves towards more environmentally friendly solutions, a deep understanding of the thermodynamic properties of alternative refrigerants and blowing agents will be paramount for developing efficient and sustainable technologies.

References

-

ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Vapor Pressures of 1,1,1,3,3-Pentafluoropropane (HFC245fa) and 1,1,1,2,3,3,3-Heptafluoropropane (HFC227ea). Retrieved from [Link]

-

Purdue University. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. Retrieved from [Link]

- Google Patents. (n.d.). US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes.

-

ResearchGate. (2025, August 7). Thermodynamic Properties of 1,1,1,2,3,3,3-Heptafluoropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1,3,3-Pentafluoropropane. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015, March 26). Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Material Compatibility Evaluations OFHFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA. NEPIS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Measurements of the Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharos. (n.d.). This compound (HFC-245EB). Retrieved from [Link]

-

Climatiq. (n.d.). Emission Factor: HFC-245ea. Retrieved from [Link]

-

Chemours. (n.d.). Freon™ 134a. Retrieved from [Link]

-

Fluorocarbons.org. (2020, June 23). Naming and numbering HFCs, HFOs, HCFOs and HCFCs and refrigerant blends- the basics. Retrieved from [Link]

-

ASHRAE. (n.d.). Designation and Safety Classification of Refrigerants. Retrieved from [Link]

-

Meier Supply. (n.d.). Thermodynamic Properties of HFC-134a. Retrieved from [Link]

- Google Patents. (n.d.). US5788886A - Pentafluoropropane compositions.

-

UNEP/ASHRAE. (2025, June). FACTSHEET 1—Update on New Refrigerants Designations and Safety Classifications. Retrieved from [Link]

-

The Engineering Mindset. (2017, August 5). Thermodynamic properties of refrigerant R-134a. Retrieved from [Link]

Sources

- 1. US5788886A - Pentafluoropropane compositions - Google Patents [patents.google.com]

- 2. ashrae.org [ashrae.org]

- 3. ecetoc.org [ecetoc.org]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca) | NIST [nist.gov]

- 6. 431-31-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1,1,2,2,3-五氟丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propane, 1,1,2,2,3-pentafluoro- [webbook.nist.gov]

- 11. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Emission Factor: HFC-245ea | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Singapore | Climatiq [climatiq.io]

An In-depth Technical Guide to the Toxicological Profile of HFC-245eb (1,1,1,2,3-Pentafluoropropane)

Abstract

This technical guide provides a comprehensive overview of the current state of toxicological knowledge regarding HFC-245eb (1,1,1,2,3-pentafluoropropane; CAS 431-31-2). A thorough review of publicly available literature and safety data reveals a significant scarcity of in-depth toxicological studies for this specific isomer. Consequently, this guide presents the available hazard information for HFC-245eb and provides a detailed toxicological profile of its closely related and extensively studied isomer, HFC-245fa (1,1,1,3,3-pentafluoropropane; CAS 460-73-1), as a surrogate for understanding potential toxicological endpoints. This approach, common in toxicological assessment when data gaps exist, allows for an exploration of relevant testing methodologies and potential hazards, while emphasizing that the toxicological profiles of isomers can differ. This document is intended for researchers, scientists, and professionals in drug development and chemical safety, offering a transparent assessment of the available data and highlighting critical knowledge gaps.

Introduction to HFC-245eb and Its Isomers

Hydrofluorocarbon (HFC) 245eb, chemically known as this compound, is a member of the HFC family, which has been utilized in various applications, including as refrigerants and blowing agents. It shares the molecular formula C3H3F5 with other isomers, most notably HFC-245fa (1,1,1,3,3-pentafluoropropane). While structurally similar, the arrangement of fluorine atoms on the propane backbone differs, which can lead to variations in physical, chemical, and toxicological properties. A comprehensive understanding of the safety profile of HFC-245eb is crucial for risk assessment and safe handling. However, the available toxicological data for HFC-245eb is markedly less comprehensive than for HFC-245fa.

Toxicological Data Landscape for HFC-245eb (CAS 431-31-2)

Publicly accessible, peer-reviewed toxicological studies detailing the acute, chronic, genotoxic, or reproductive effects of HFC-245eb are limited. The primary sources of information are safety data sheets (SDS) and chemical databases which provide hazard classifications based on computational models or limited testing.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), HFC-245eb is classified with the following hazards[1]:

-

H220: Extremely flammable gas.

-

H280: Contains gas under pressure; may explode if heated.

-

H336: May cause drowsiness or dizziness.

A safety data sheet from Synquest Labs also indicates potential for skin and eye irritation (H315, H319) and respiratory irritation (H335)[2]. These classifications suggest that the primary hazards of HFC-245eb are related to its physical properties (flammability and compressed gas) and potential for central nervous system depression at high concentrations, a common characteristic of many volatile hydrocarbons and fluorocarbons[1][2]. The Pharos Project, which collates hazard information, indicates "no data available" for critical long-term endpoints such as carcinogenicity, reproductive toxicity, and developmental toxicity for HFC-245eb, underscoring the significant data gaps for this isomer[3].

In-Depth Toxicological Profile of HFC-245fa (CAS 460-73-1): An Isomeric Surrogate

Given the lack of detailed studies on HFC-245eb, this section provides a thorough review of the toxicological profile of its isomer, HFC-245fa. This information serves as a valuable reference point for potential toxicological concerns and for understanding the types of studies required for a complete safety assessment. It is critical to reiterate that this data pertains to HFC-245fa and should not be directly extrapolated to HFC-245eb without isomer-specific validation.

Acute Toxicity

HFC-245fa exhibits a low order of acute inhalation toxicity. In studies with rats, there were no deaths or significant signs of toxicity after a 4-hour exposure to concentrations as high as 203,000 ppm[4][5]. Similarly, mice exposed to 101,000 ppm for 4 hours showed no mortality[5][6]. These findings establish a very low potential for acute toxicity via the inhalation route, which is the most relevant exposure pathway for a volatile compound. The substance is also reported to be not toxic by the dermal route[5][6][7].

Sub-chronic and Chronic Inhalation Toxicity

Repeated exposure studies have been conducted to evaluate the long-term effects of HFC-245fa. In a 13-week inhalation study in rats, effects were observed at concentrations of 10,000 ppm and 50,000 ppm. These effects included increased urine volume, elevated urinary fluoride levels, and changes in some clinical chemistry parameters (e.g., increased activities of AP, GOT, GPT, and CPK)[5]. A key finding was an increased incidence of mild, diffuse myocarditis in rats exposed to 10,000 ppm and 50,000 ppm[5][6][8]. Based on these results, a No-Observed-Adverse-Effect-Level (NOAEL) of 2,000 ppm was established for these sub-chronic effects[4][5].

Cardiac Sensitization

A critical toxicological endpoint for many hydrofluorocarbons is cardiac sensitization to epinephrine (adrenaline), which can lead to fatal arrhythmias. In a study with dogs, HFC-245fa was evaluated for its potential to cause this effect. The study established a NOEL of 34,000 ppm and a threshold for a response at 44,000 ppm when adrenaline was administered intravenously during exposure[5][6]. This indicates that at very high concentrations, HFC-245fa can sensitize the heart to the effects of adrenaline.

Genetic Toxicology (Genotoxicity)

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of HFC-245fa. The results largely indicate a low concern for genotoxicity.

-

Ames Test: HFC-245fa was inactive in the bacterial reverse mutation (Ames) assay using various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation[5][6][7].

-

In Vitro Chromosome Aberration: In a chromosome aberration study with human lymphocytes, some activity was observed at high concentrations (30% v/v or higher) after 24 hours of exposure without metabolic activation. No activity was seen at lower concentrations, shorter exposure times, or in the presence of metabolic activation[5][6][7].

-

In Vivo Micronucleus Assay: HFC-245fa was inactive in the in vivo mouse micronucleus assay at exposure levels up to 101,000 ppm, indicating it does not cause chromosomal damage in the bone marrow of living animals[4][5][6].

Overall, these data suggest a low genotoxic hazard for HFC-245fa[4].

Reproductive and Developmental Toxicity

The potential for HFC-245fa to affect reproduction and development has been investigated in animal studies.

-

Developmental Toxicity: In a rat inhalation developmental toxicity study, there were no developmental effects at any tested level. A slight reduction in pup weight was observed at 50,000 ppm, but not at 10,000 ppm[5][6][7]. This effect on fetal weight was accompanied by maternal toxicity (decreased body weight and food consumption) at 10,000 and 50,000 ppm, suggesting it may be secondary to effects on the dam[9][10]. Importantly, no evidence of teratogenicity (birth defects) was observed[9][10]. The NOAEL for developmental toxicity was considered to be 10,000 ppm.

-

Reproductive Toxicity: A two-generation reproductive toxicity study in rats exposed to up to 50,000 ppm revealed unexpected mortality in lactating dams in the medium (10,000 ppm) and high dose groups[11]. Histopathological examination revealed brain lesions, particularly in the cerebellum, and to a lesser extent, myocardial fibrosis, identifying the brain and heart as target organs under these specific conditions[11]. This finding highlights the importance of comprehensive, long-term studies to identify unexpected toxicities.

Data Summary Tables for HFC-245fa

The following tables summarize the key quantitative toxicological data for HFC-245fa.

Table 1: Acute and Sub-chronic Inhalation Toxicity of HFC-245fa

| Study Type | Species | Exposure Duration | Endpoint | Value (ppm) | Reference |

| Acute Toxicity | Rat | 4 hours | LC50 | > 203,000 | [4][5] |

| Acute Toxicity | Mouse | 4 hours | LC50 | > 101,000 | [5][6] |

| Sub-chronic Toxicity | Rat | 13 weeks | NOAEL (Myocarditis) | 2,000 | [4][5] |

| Cardiac Sensitization | Dog | - | NOEL | 34,000 | [5][6] |

| Cardiac Sensitization | Dog | - | Threshold Level | 44,000 | [5][6] |

Table 2: Genetic and Developmental Toxicity of HFC-245fa

| Assay Type | System | Result | Concentration/Dose | Reference |

| Ames Test | S. typhimurium, E. coli | Negative | Up to 70% v/v | [5][6][7] |

| Chromosome Aberration | Human Lymphocytes (in vitro) | Weakly Positive¹ | ≥ 30% v/v | [5][6][7] |

| Micronucleus Assay | Mouse (in vivo) | Negative | 101,000 ppm | [4][5][6] |

| Developmental Toxicity | Rat | No teratogenicity | Up to 50,000 ppm | [9][10] |

| Developmental Toxicity | Rat | NOAEL (Fetal effects) | 10,000 ppm | [5][6][7] |

| ¹ Without metabolic activation and at long exposure times. |

Experimental Protocols and Methodologies (Based on HFC-245fa Studies)

To provide insight into the rigorous testing required for such compounds, this section outlines the typical methodologies employed in key toxicological studies, as inferred from the HFC-245fa literature.

Protocol: Inhalation Acute Toxicity (LC50)

-

Test System: Young adult rats (e.g., Sprague-Dawley), typically 5 of each sex per group.

-

Exposure: Whole-body or nose-only inhalation exposure to target concentrations of the test article for a fixed duration, typically 4 hours. A control group is exposed to air only.

-

Chamber Monitoring: The concentration of the test article in the exposure chamber is monitored analytically throughout the exposure period. Temperature, humidity, and airflow are maintained within specified limits.

-

Observations: Animals are observed for clinical signs of toxicity during exposure and for a 14-day post-exposure period. Body weights are recorded pre-exposure and at regular intervals during the observation period.

-

Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. The LC50 (the concentration causing death in 50% of the test animals) is calculated.

Protocol: In Vivo Micronucleus Assay

-

Test System: Typically mice, as their bone marrow is highly sensitive to clastogenic agents.

-

Dosing: Animals are exposed via inhalation to the test article (e.g., for 6 hours). A positive control (known clastogen) and a negative control (air) group are included.

-

Sample Collection: At specific time points after exposure (e.g., 24 and 48 hours), animals are euthanized. Bone marrow is extracted from the femurs.

-

Slide Preparation: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

-

Analysis: Slides are analyzed under a microscope. A pre-determined number of PCEs (e.g., 2000) per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity to the bone marrow.

-

Endpoint: A statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates a positive result.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of key toxicological assessment processes.

Sources

- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound (HFC-245EB) - Pharos [pharos.habitablefuture.org]

- 4. ecetoc.org [ecetoc.org]

- 5. The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Biotransformation of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected brain lesions in lactating Sprague-Dawley rats in a Two-generation Inhalation Reproductive Toxicity Study with pentafluoropropane (HFC-245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,1,1,2,3-Pentafluoropropane (HFC-245eb) in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,1,1,2,3-pentafluoropropane (HFC-245eb), a hydrofluorocarbon of significant interest in various industrial applications. The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the phase behavior of this compound in organic media. This guide delves into the theoretical underpinnings of gas solubility, details established experimental methodologies for its determination, and discusses the application of thermodynamic models for correlating and predicting solubility data. While specific experimental data for HFC-245eb remains sparse in publicly accessible literature, this guide establishes a framework for its determination and interpretation, drawing parallels with closely related hydrofluorocarbons.

Introduction: The Significance of HFC-245eb and Its Solubility

This compound, also known as HFC-245eb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[1] As with other HFCs, its unique physicochemical properties, such as its volatility and thermal characteristics, make it a candidate for various applications, including as a refrigerant, blowing agent, and solvent.[2] The efficacy and efficiency of HFC-245eb in these roles are intrinsically linked to its solubility in a wide array of organic solvents.

In the pharmaceutical and chemical industries, solubility data is paramount for process design, purification, and product formulation. For instance, in reaction chemistry, the solubility of a gaseous reactant like HFC-245eb in a solvent determines the reaction rate and overall yield. In separation processes, such as absorption and extraction, the differential solubility of components in a mixture is the basis for their separation. Therefore, a thorough understanding of the solubility of HFC-245eb in organic solvents is not merely academic but a critical necessity for its practical and safe implementation.

This guide aims to provide a foundational understanding of the principles governing the solubility of HFC-245eb, the methods to measure it, and the models to predict it, thereby empowering researchers and professionals in their respective fields.

Theoretical Framework of Gas Solubility in Liquids

The dissolution of a gas into a liquid is a dynamic process governed by the principles of phase equilibrium. When a gas is brought into contact with a liquid, gas molecules continuously move into the liquid phase, while dissolved gas molecules escape back into the gaseous phase. Equilibrium is achieved when the rates of dissolution and exsolution become equal. The concentration of the dissolved gas at equilibrium is defined as its solubility under the given conditions of temperature and pressure.

Several factors influence the solubility of a gas in a liquid, including:

-

Nature of the Solute and Solvent: The principle of "like dissolves like" is a fundamental concept. The solubility of HFC-245eb will be significantly influenced by the intermolecular forces between its molecules and those of the organic solvent. These forces can include dipole-dipole interactions, London dispersion forces, and in some cases, hydrogen bonding.

-

Temperature: Generally, the solubility of gases in liquids decreases with increasing temperature. This is because the dissolution of a gas is typically an exothermic process (negative enthalpy of solution). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium in the endothermic direction, which is the release of the gas from the solution.

-

Pressure: The solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid, a relationship famously described by Henry's Law.

Henry's Law is a cornerstone in the study of gas solubility and is expressed as:

P = H * x

where:

-

P is the partial pressure of the gaseous solute in the vapor phase.

-

H is the Henry's Law constant, which is specific to the solute-solvent pair and temperature.

-

x is the mole fraction of the dissolved gas in the liquid phase.

The Henry's Law constant is a critical parameter that quantifies the solubility of a gas. A smaller Henry's Law constant indicates higher solubility.[3]

Experimental Determination of HFC-245eb Solubility

Accurate experimental data is the bedrock upon which our understanding of solubility is built. Several well-established methods are employed to measure the solubility of gases in liquids. These techniques can be broadly categorized as synthetic or analytic.

The Isochoric (Constant Volume) Method

The isochoric method is a precise and widely used technique for determining the solubility of gases in liquids, particularly for systems involving refrigerants.[4] The core principle of this method involves introducing a known amount of degassed solvent and a known amount of the gaseous solute into a sealed vessel of a precisely known volume. The system is then brought to thermal equilibrium at a desired temperature, and the total pressure is measured.

Experimental Workflow for the Isochoric Method:

Caption: Workflow of the isochoric method for solubility determination.

Step-by-Step Methodology:

-

Apparatus Preparation: A high-pressure equilibrium cell of a precisely known volume, equipped with temperature and pressure sensors, is used. The entire apparatus is thoroughly cleaned and dried.

-

Solvent Degassing: The organic solvent is degassed to remove any dissolved air, which could interfere with the measurements. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

-

Charging the Cell: A precisely weighed amount of the degassed solvent is introduced into the equilibrium cell.

-

Evacuation: The remaining volume of the cell is evacuated to remove any residual air.

-

Introducing the Gas: A known amount of HFC-245eb is then charged into the cell. The amount of gas can be determined by gravimetric methods or by using a calibrated gas reservoir.

-

Equilibration: The cell is placed in a thermostatic bath to maintain a constant temperature. The contents are agitated to facilitate mass transfer between the gas and liquid phases until the pressure remains constant, indicating that equilibrium has been reached.

-

Data Acquisition: The equilibrium temperature and pressure are recorded.

-

Calculation: The amount of HFC-245eb in the vapor phase is calculated using an appropriate equation of state (EoS) for the pure refrigerant, considering the known volume of the vapor space and the measured temperature and pressure. The amount of HFC-245eb dissolved in the liquid phase is then determined by subtracting the amount in the vapor phase from the total amount of gas introduced. The mole fraction solubility can then be calculated.

Static-Analytic Method

The static-analytic method is another robust technique for obtaining vapor-liquid equilibrium (VLE) data, which includes solubility information.[5] In this method, the system is allowed to reach equilibrium in a thermostated cell, after which samples are taken from both the liquid and vapor phases for compositional analysis, typically using gas chromatography (GC).

Experimental Workflow for the Static-Analytic Method:

Sources

Vapor Pressure of 1,1,1,2,3-Pentafluoropropane (HFC-245eb): A Technical Guide for Researchers

Introduction: The Critical Role of Vapor Pressure in Scientific Applications

1,1,1,2,3-Pentafluoropropane, also known as HFC-245eb (CAS Number: 431-31-2), is a hydrofluorocarbon that finds utility in various specialized applications, including as a potential refrigerant and a component in foam-blowing agents.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for process design, safety assessments, and the prediction of its behavior in multi-component systems. Among these properties, vapor pressure stands out as a fundamental thermodynamic characteristic that governs the phase behavior of a substance.

This in-depth technical guide provides a comprehensive overview of the vapor pressure of this compound. It is designed to equip researchers with the necessary knowledge to understand, measure, and apply vapor pressure data effectively. Recognizing the current landscape of available data, this guide will also address the critical importance of isomer-specific characterization and the methodologies for empirical data generation.

The Significance of Isomer-Specific Vapor Pressure Data

The family of pentafluoropropanes includes several isomers, such as HFC-245fa (1,1,1,3,3-pentafluoropropane) and HFC-245ca (1,1,2,2,3-pentafluoropropane), for which extensive vapor pressure data are available.[3][4][5][6] In contrast, detailed experimental vapor pressure data for this compound (HFC-245eb) is notably scarce in publicly accessible literature. This data gap presents a significant challenge, as even minor differences in molecular structure between isomers can lead to substantial variations in physical properties, including vapor pressure.

For applications in precision fields like drug development, where solvent properties can influence solubility, stability, and formulation performance, relying on data from isomers can be misleading and scientifically unsound. Therefore, the generation of high-quality, isomer-specific vapor pressure data for HFC-245eb is crucial for its safe and effective application.

Vapor Pressure Data for Pentafluoropropane Isomers: A Comparative Overview

To provide context for the expected vapor pressure of HFC-245eb, the following table summarizes available data for it and its more extensively studied isomers. The significant differences in vapor pressure among these isomers underscore the necessity of obtaining specific data for the compound of interest.

| Compound | CAS Number | Temperature (°C) | Vapor Pressure (kPa) | Reference |

| This compound (HFC-245eb) | 431-31-2 | 25 | 161.325 | [7] |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 460-73-1 | 25 | 150.65 | [8] |

| 1,1,2,2,3-Pentafluoropropane (HFC-245ca) | 679-86-7 | 55 | 281.38 (40.81 psi) | [9] |

| 1,1,1,2,2-Pentafluoropropane (HFC-245cb) | 1814-88-6 | -28.04 | 74 | [10] |

Note: The single data point for HFC-245eb is from a chemical supplier's database and should be used with the understanding that the primary source and experimental uncertainty are not detailed. It is presented here for illustrative purposes.

Methodologies for the Experimental Determination of Vapor Pressure

Given the limited availability of data for HFC-245eb, researchers may need to perform their own vapor pressure measurements. The choice of method depends on the substance's properties and the required pressure and temperature range. The two primary experimental approaches are the static method and the dynamic method.

The Static Method

The static method is a direct measurement of the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[11][12]

Principle: A sample of the substance is placed in a thermostatically controlled, evacuated container. At a given temperature, the substance will evaporate until the pressure of the vapor phase is in equilibrium with the liquid or solid phase. This equilibrium pressure is the vapor pressure.

Experimental Protocol: A Step-by-Step Guide to the Static Method

-

Apparatus Preparation:

-

A high-vacuum system capable of reaching pressures below 10⁻⁵ Pa is required.

-

The core of the apparatus is an equilibrium cell, typically made of glass or stainless steel, which contains the sample.

-

A high-precision pressure transducer is connected to the equilibrium cell.

-

The equilibrium cell is placed in a constant-temperature bath with a stability of at least ±0.01 K.

-

A means of accurately measuring the temperature of the sample, such as a platinum resistance thermometer, is essential.

-

-

Sample Degassing:

-

A crucial step in the static method is the complete removal of dissolved gases from the sample, as their presence would contribute to the total measured pressure, leading to erroneous results.[12]

-

Degassing is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace, and then thawing the sample. This "freeze-pump-thaw" cycle is repeated until the pressure in the system no longer decreases between cycles.

-

-

Measurement Procedure:

-

Once the sample is thoroughly degassed, the equilibrium cell is isolated from the vacuum pump.

-

The constant-temperature bath is set to the desired temperature.

-

The system is allowed to reach thermal and phase equilibrium. The time required for equilibration can vary depending on the substance and the apparatus.

-

The pressure reading from the transducer is recorded as the vapor pressure at that temperature.

-

The temperature is then changed to the next setpoint, and the process is repeated to obtain a series of vapor pressure-temperature data points.

-

Causality Behind Experimental Choices:

-

High Vacuum: Ensures that the measured pressure is solely due to the vapor of the substance and not residual atmospheric gases.

-

Precise Temperature Control: Vapor pressure is highly sensitive to temperature; therefore, stable and accurate temperature control is critical for reliable data.

-

Thorough Degassing: The presence of non-condensable gases would lead to a systematic overestimation of the vapor pressure according to Dalton's Law of partial pressures.

Caption: Workflow for the static method of vapor pressure determination.

The Dynamic Method

The dynamic method involves measuring the boiling point of a liquid at a controlled external pressure.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By systematically varying the external pressure and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed.

Experimental Protocol: A Step-by-Step Guide to the Dynamic Method

-

Apparatus Setup:

-